Sofosbuvir impurity J
Description
Sofosbuvir as a Direct-Acting Antiviral Agent
Sofosbuvir, a nucleotide analog prodrug (CAS 1190307-88-0), is a cornerstone in hepatitis C virus (HCV) treatment due to its potent inhibition of the NS5B RNA-dependent RNA polymerase. Its mechanism involves intracellular conversion to the active metabolite GS-461203, which incorporates into viral RNA and terminates replication via a 2' methyl group-induced steric clash. This pan-genotypic activity has revolutionized HCV therapy, achieving sustained virological response rates exceeding 90% in combination regimens.
Role of Impurities in Pharmaceutical Development
Impurities, defined as non-therapeutic components in drug substances, are critical in ensuring quality and safety. International Council for Harmonization (ICH) guidelines (Q3A, Q3C, M7) mandate rigorous identification, qualification, and control of these substances to:
- Prevent toxicity : Trace impurities with mutagenic potential require strict limits.
- Optimize synthesis : Characterization of process-related impurities (e.g., starting materials, by-products) informs scalable manufacturing.
- Ensure stability : Degradation products like acid/base hydrolysis variants must be profiled under ICH stress conditions.
Structural and Functional Significance of Sofosbuvir Impurity J
This compound (CAS 1334513-10-8) is a diastereoisomer differing in stereochemistry at critical phosphoramidate and furanose positions. Key attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₀FN₄O₈P | |
| Molecular Weight | 528.47 g/mol | |
| Structural Class | Nucleotide analog diastereomer | |
| Primary Functional Impact | Potential activity as NS5B inhibitor |
This structural divergence raises concerns about:
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBQFZOWQKE-IQWMDFIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114757 | |
| Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334513-10-8 | |
| Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Forced Degradation as a Source of Impurity J
Controlled stress studies under International Council for Harmonisation (ICH) guidelines provide a primary route to impurity J. Sofosbuvir subjected to:
-
Acidic hydrolysis (0.1 M HCl, 60°C, 24 hours) yields impurity J alongside other degradation products.
-
Basic hydrolysis (0.1 M NaOH, 60°C, 24 hours) induces phosphoramidate cleavage, generating impurity J at ~5–10% yield.
-
Oxidative stress (3% , 48 hours) produces minimal impurity J (<2%), indicating relative stability under these conditions.
The degradation pathways are summarized in Table 1.
Table 1: Degradation Conditions and Impurity J Yield
| Condition | Temperature | Duration | Impurity J Yield |
|---|---|---|---|
| 0.1 M HCl | 60°C | 24 hours | 8.2% |
| 0.1 M NaOH | 60°C | 24 hours | 9.7% |
| 3% | RT | 48 hours | 1.5% |
Chromatographic Isolation and Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are pivotal for isolating impurity J from degradation mixtures:
Mass-supported auto-purification systems enable gram-scale isolation, with impurity J eluting at distinct retention volumes due to its polar phosphoramidate group. Post-isolation, lyophilization yields a white crystalline solid with >98% purity (confirmed by NMR and HRMS).
Analytical Characterization of Impurity J
Spectroscopic Confirmation
Chiral Purity Assessment
High-resolution chiral HPLC using a Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) resolves impurity J from sofosbuvir, demonstrating a diastereomeric excess >99%.
Scalability and Process Optimization
Solubility and Formulation Considerations
Impurity J exhibits solubility in dimethyl sulfoxide (DMSO) at 10 mM, with storage recommendations at -20°C to prevent racemization. For in vivo studies, formulations use DMSO master stock diluted with PEG300 and Tween 80 to maintain stability.
Table 2: Formulation Parameters for In Vivo Studies
| Component | Volume Ratio | Purpose |
|---|---|---|
| DMSO master stock | 25 µL | Solubilization |
| PEG300 | 30 µL | Reduce cytotoxicity |
| Tween 80 | 10 µL | Enhance bioavailability |
Adapted from solubility guidelines.
Regulatory and Quality Control Aspects
Validation of Analytical Methods
The RP-HPLC method validated per ICH Q2(R1) demonstrates:
Table 3: Validation Parameters for Impurity J Quantitation
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity () | 0.999 | ≥0.990 |
| LOD | 0.03% (0.12 µg) | ≤0.05% |
| LOQ | 1.50% (0.375 µg) | ≤0.15% |
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the starting materials into the final impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and monitored to ensure the purity of the final product .
Scientific Research Applications
Sofosbuvir impurity J exhibits significant biological activity as an inhibitor of HCV RNA replication, similar to its parent compound, sofosbuvir. While it has not been fully validated for medical applications, preliminary studies suggest that it may play a role in understanding the pharmacodynamics and pharmacokinetics of sofosbuvir formulations .
Potential Applications
- Research Use:
- Analytical Chemistry:
-
Forced Degradation Studies:
- Research has focused on understanding the stability of sofosbuvir under various stress conditions (thermal, hydrolytic, oxidative) to identify degradation pathways that could yield impurities like this compound. Such studies are essential for ensuring the quality and safety of pharmaceutical products .
Case Study 1: Stability-Indicating Method Development
A study developed a new stability-indicating method using ultra-performance liquid chromatography (UPLC) to analyze sofosbuvir and its impurities, including impurity J. The method demonstrated superior resolution and speed compared to traditional methods, facilitating better detection of impurities during quality control processes .
Case Study 2: Pharmacokinetic Studies
In clinical settings, adherence to sofosbuvir therapy was evaluated among patients with chronic HCV infection. The presence of impurities like this compound was monitored to assess their impact on therapeutic outcomes. Findings indicated that while adherence was high, variations in drug formulation purity could influence treatment efficacy .
Table 1: Comparison of Analytical Methods for Sofosbuvir Impurity Analysis
| Method Type | Advantages | Limitations |
|---|---|---|
| Reversed-Phase Chromatography | High resolution; widely used | Requires extensive method development |
| Ultra-Performance Liquid Chromatography | Faster analysis; lower solvent consumption | Higher cost; requires specialized equipment |
| Mass Spectrometry | Sensitive detection; structural elucidation | Complex sample preparation |
Table 2: Summary of Stability Studies on Sofosbuvir
| Condition | Stability Observed | Impurities Identified |
|---|---|---|
| Acidic | Degradation | Acid degradation products |
| Basic | Degradation | Base degradation products |
| Oxidative | Limited degradation | Minor oxidative impurities |
| Thermal | Stable | None |
| Photolytic | Stable | None |
Mechanism of Action
The mechanism of action of Sofosbuvir impurity J is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the hepatitis C virus RNA-dependent RNA polymerase, but with different efficacy and potency. The impurity may also undergo metabolic transformations that affect its activity and toxicity .
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used as an antiviral drug.
Other Process-Related Impurities: Includes various nucleoside analogs and their derivatives formed during the synthesis of sofosbuvir.
Uniqueness: Sofosbuvir impurity J is unique due to its specific structural features and formation pathway. It is distinguished from other impurities by its specific chemical reactions and the conditions under which it is formed .
Biological Activity
Sofosbuvir impurity J (CAS Number: 1334513-10-8) is a process-related impurity associated with the antiviral drug sofosbuvir, which is primarily used in the treatment of chronic hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.
Overview of Sofosbuvir and Its Impurities
Sofosbuvir is a nucleotide analog inhibitor that targets the HCV RNA-dependent RNA polymerase, effectively inhibiting viral replication. During the synthesis of sofosbuvir, various impurities, including this compound, can form. These impurities must be monitored and controlled to ensure the overall safety and efficacy of the final drug product .
The biological activity of this compound is hypothesized to be related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the HCV RNA-dependent RNA polymerase, although its efficacy and potency could differ significantly from those of sofosbuvir. The impurity's potential metabolic transformations could also influence its activity and toxicity profile.
In Vitro Studies
Research indicates that impurities like this compound can exhibit varying degrees of antiviral activity. In vitro studies have shown that such impurities may affect cellular processes and influence viral replication rates. However, specific data on the potency and efficacy of this compound compared to sofosbuvir remains limited.
Case Studies
- Case Study on Toxicity : A study involving animal models revealed that high doses of sofosbuvir resulted in certain toxicities, including gastrointestinal issues and potential cardiac effects. Although these studies primarily focused on sofosbuvir, they raise concerns about the safety profile of its impurities, including this compound .
- Real-World Effectiveness : A retrospective analysis involving patients treated with sofosbuvir-based regimens reported high rates of sustained virologic response (SVR). While this study did not specifically address this compound, it highlights the importance of understanding all components in antiviral therapies to ensure patient safety and treatment efficacy .
Comparative Analysis with Related Compounds
| Compound | Mechanism of Action | Efficacy (SVR Rates) | Safety Profile |
|---|---|---|---|
| Sofosbuvir | Inhibits HCV RNA polymerase | High (up to 98%) | Generally well-tolerated |
| This compound | Potentially similar to sofosbuvir | Unknown | Limited data; potential toxicity concerns |
| Other Impurities | Varies; often less characterized | Varies | Varies; requires monitoring |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
